molecular formula C20H31N3O3S B4102184 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(oxolan-2-ylmethyl)imidazole

5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(oxolan-2-ylmethyl)imidazole

Cat. No.: B4102184
M. Wt: 393.5 g/mol
InChI Key: ULQJSDAQPBVZHL-UHFFFAOYSA-N
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Description

5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(oxolan-2-ylmethyl)imidazole is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(oxolan-2-ylmethyl)imidazole involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrrolidine ring: This can be achieved through the reaction of an appropriate amine with an allyl halide under basic conditions.

    Introduction of the imidazole ring: This step involves the cyclization of a suitable precursor, often using a dehydrating agent.

    Attachment of the sulfonyl group: This is typically done through sulfonation reactions using reagents like sulfonyl chlorides.

    Final assembly: The various fragments are then combined under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(oxolan-2-ylmethyl)imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme mechanisms.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(oxolan-2-ylmethyl)imidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(oxolan-2-ylmethyl)imidazole apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(oxolan-2-ylmethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-4-9-20(10-5-2)11-7-12-22(20)15-17-14-21-19(27(3,24)25)23(17)16-18-8-6-13-26-18/h4-5,14,18H,1-2,6-13,15-16H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQJSDAQPBVZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CC2CCCO2)CN3CCCC3(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(oxolan-2-ylmethyl)imidazole
Reactant of Route 2
5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(oxolan-2-ylmethyl)imidazole
Reactant of Route 3
Reactant of Route 3
5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(oxolan-2-ylmethyl)imidazole
Reactant of Route 4
5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(oxolan-2-ylmethyl)imidazole
Reactant of Route 5
5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(oxolan-2-ylmethyl)imidazole
Reactant of Route 6
5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(oxolan-2-ylmethyl)imidazole

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